Biochemical IDO1 Inhibitory Potency
Ido1-IN-18 (Compound 14) demonstrates potent inhibition of human IDO1 with an IC50 of 2.5 nM in a biochemical assay [1]. This potency is within the range of clinically evaluated inhibitors. For comparison, epacadostat has a reported biochemical IC50 of approximately 10 nM , and linrodostat (BMS-986205) is reported with an IC50 of 1.7 nM .
| Evidence Dimension | Biochemical inhibition of human IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Epacadostat: IC50 = ~10 nM; Linrodostat (BMS-986205): IC50 = 1.7 nM |
| Quantified Difference | Ido1-IN-18 is 4-fold more potent than epacadostat and approximately 1.5-fold less potent than linrodostat. |
| Conditions | Biochemical assay for recombinant human IDO1 enzyme. |
Why This Matters
High biochemical potency is a fundamental requirement for an effective tool compound, and Ido1-IN-18's potency is comparable to the most advanced clinical candidates in this target class.
- [1] BindingDB Entry for Monomer ID 50604023. Data curated from Li, D. et al. J. Med. Chem. 2022. View Source
